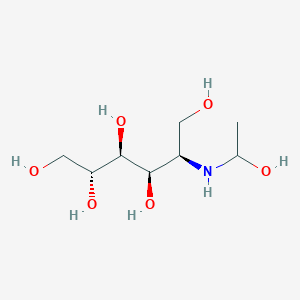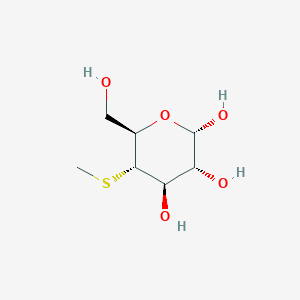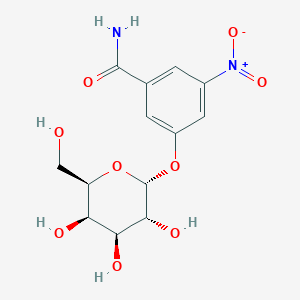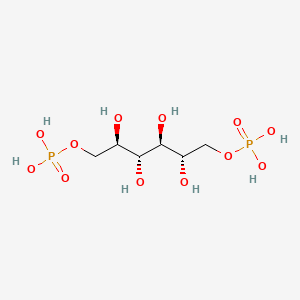
1,6-DI-O-Phosphono-D-allitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-DI-O-Phosphono-D-Allitol is a small molecule belonging to the class of organic compounds known as monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. The molecular formula of this compound is C6H16O12P2, and it has a molecular weight of 342.132 Da .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-DI-O-Phosphono-D-Allitol typically involves the phosphorylation of D-allitol, a sugar alcohol. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH to ensure the selective phosphorylation at the 1 and 6 positions of the D-allitol molecule .
Industrial Production Methods: Industrial production of this compound may involve enzymatic processes where specific enzymes catalyze the phosphorylation of D-allitol. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of by-products and improve yield .
化学反应分析
Types of Reactions: 1,6-DI-O-Phosphono-D-Allitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate groups can be reduced to form phosphonates.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phosphonates .
科学研究应用
1,6-DI-O-Phosphono-D-Allitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of phosphorylation and dephosphorylation.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of 1,6-DI-O-Phosphono-D-Allitol involves its interaction with specific enzymes that catalyze phosphorylation and dephosphorylation reactions. These enzymes recognize the phosphate groups and facilitate the transfer of phosphate groups to or from other molecules. This process is crucial in various metabolic pathways, including energy production and signal transduction .
相似化合物的比较
- 1,6-DI-O-Phosphono-D-Mannitol
- 1,6-DI-O-Phosphono-D-Glucitol
- 1,6-DI-O-Phosphono-D-Fructose
Comparison: 1,6-DI-O-Phosphono-D-Allitol is unique due to its specific stereochemistry and the position of the phosphate groups. Compared to similar compounds, it has distinct reactivity and interaction with enzymes, making it valuable in specific biochemical and industrial applications .
属性
分子式 |
C6H16O12P2 |
|---|---|
分子量 |
342.13 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6+ |
InChI 键 |
WOYYTQHMNDWRCW-FBXFSONDSA-N |
手性 SMILES |
C([C@H]([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
规范 SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



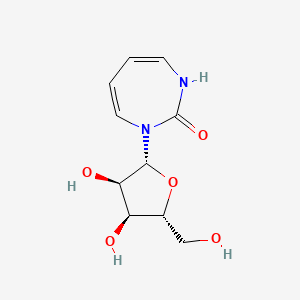
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
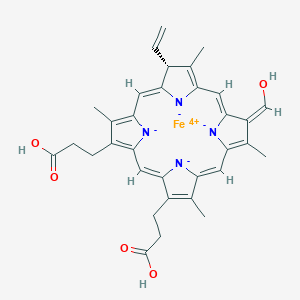
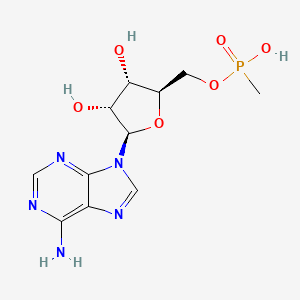
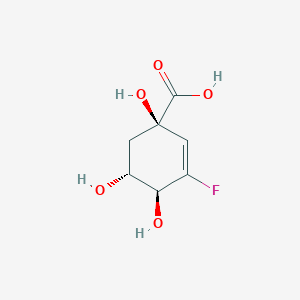
![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)
![n-[2(s)-Cyclopentyl-1(r)-hydroxy-3(r)methyl]-5-[(2(s)-tertiary-butylamino-carbonyl)-4-(n1-(2)-(n-methylpiperazinyl)-3-chloro-pyrazinyl-5-carbonyl)-piperazino]-4(s)-hydroxy-2(r)-phenylmethyl-pentanamide](/img/structure/B10777915.png)

